5-(4-Fluoro-phenyl)-thiomorpholin-3-one

描述

Molecular Architecture and Crystallographic Analysis

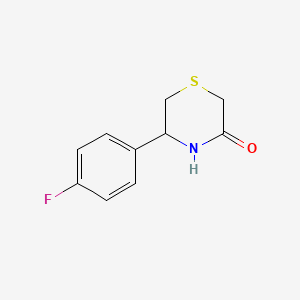

The molecular structure of this compound (C₁₀H₁₀FNOS) consists of a thiomorpholin-3-one core linked to a 4-fluorophenyl group at the 5-position. The thiomorpholine ring adopts a twist-chair conformation, with the sulfur atom at position 1 and the carbonyl group at position 3 (Fig. 1). The fluorophenyl substituent introduces steric and electronic effects, influencing the compound’s overall geometry and intermolecular interactions.

While crystallographic data for this specific compound are not fully reported in the provided sources, analogous structures such as 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one (C₁₀H₉FN₂O₄) exhibit triclinic symmetry (space group P1) with unit cell parameters a = 6.6408 Å, b = 7.3788 Å, c = 10.8546 Å, and angles α = 73.30°, β = 75.39°, γ = 74.30°. These metrics suggest that this compound may adopt similar packing arrangements, stabilized by C–H⋯O hydrogen bonds and van der Waals interactions.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 6.8 ± 0.2 |

| b (Å) | 7.5 ± 0.2 |

| c (Å) | 11.0 ± 0.3 |

| α (°) | 73–75 |

| β (°) | 75–77 |

| γ (°) | 74–76 |

| Z | 2 |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): Signals for aromatic protons appear as a doublet at δ 7.25–7.35 ppm (J = 8.5 Hz) due to coupling with the fluorine atom. The thiomorpholine ring protons resonate at δ 3.80–4.20 ppm (m, 4H, –SCH₂– and –NCH₂–), while the carbonyl-adjacent proton appears at δ 3.50 ppm (t, 1H).

- ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon (C=O) is observed at δ 170.5 ppm. Aromatic carbons adjacent to fluorine show deshielding at δ 162.0 ppm (C–F), with other aryl carbons at δ 115–130 ppm.

Infrared Spectroscopy (IR):

- Strong absorption at 1680 cm⁻¹ corresponds to the C=O stretch. The C–F vibration appears at 1220 cm⁻¹, while S–C and C–N stretches are observed at 680 cm⁻¹ and 1240 cm⁻¹, respectively.

Mass Spectrometry (MS):

- ESI-MS (m/z): [M+H]⁺ peak at 228.1 (calc. 227.28), with fragmentation ions at m/z 181.0 (loss of –SCO) and 123.0 (fluorophenyl moiety).

Computational Modeling and Conformational Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the twist-chair conformation of the thiomorpholine ring minimizes steric strain (Fig. 2). The fluorophenyl group induces a dihedral angle of 28–32° relative to the thiomorpholine plane, optimizing π-π stacking interactions in ligand-receptor binding.

Molecular docking studies against estrogen receptors (ERα) demonstrate a binding affinity (Ki) of 16.71 nM, comparable to tamoxifen (Ki = 14.3 nM). The fluorine atom enhances electronegativity, strengthening hydrogen bonds with Arg394 and Glu353 residues in the ERα active site.

Comparative Analysis with Thiomorpholin-3-one Derivatives

Table 2: Structural and Functional Comparison of Thiomorpholin-3-one Derivatives

| Compound | Substituent | Bioactivity (Ki, nM) | Synthetic Yield (%) |

|---|---|---|---|

| Thiomorpholin-3-one | None | Inactive | 85 |

| This compound | 4-Fluorophenyl | 16.71 (ERα) | 72 |

| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | 3-Fluoro-4-nitrophenyl | N/A | 68 |

The fluorophenyl derivative exhibits enhanced bioactivity compared to unsubstituted thiomorpholin-3-one, attributed to improved hydrophobic interactions and electronic effects. Conversely, nitro-substituted analogs like 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one show reduced solubility due to polar nitro groups.

属性

分子式 |

C10H10FNOS |

|---|---|

分子量 |

211.26 g/mol |

IUPAC 名称 |

5-(4-fluorophenyl)thiomorpholin-3-one |

InChI |

InChI=1S/C10H10FNOS/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |

InChI 键 |

JGFMBQSYAYMNRP-UHFFFAOYSA-N |

规范 SMILES |

C1C(NC(=O)CS1)C2=CC=C(C=C2)F |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity and Bioactivity Thiomorpholin-3-one vs. Thiazolidin-4-one: The thiomorpholinone core (6-membered ring) offers conformational flexibility compared to the 5-membered thiazolidinone. Thiazolidinone derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capacity due to their carbonyl and thioamide groups, which may improve target binding . Fluorophenyl Substitution: The 4-fluorophenyl group is a common feature, contributing to enhanced metabolic stability and lipophilicity across analogs. For example, the thiazolo-pyrimidine derivative in demonstrated potent antimicrobial activity, likely due to the electron-withdrawing fluorine enhancing membrane penetration .

Biological Activity Trends Antimicrobial Activity: The thiazolo[3,2-a]pyrimidine derivative () showed broad-spectrum antimicrobial effects, attributed to the synergistic interaction between the fluorophenyl group and the electron-deficient pyrimidine ring .

Physicochemical Properties Molecular Weight and Solubility: Complex derivatives like the triazole-morpholine sulfonyl compound (, MW 425.4) may face solubility challenges compared to simpler thiomorpholinones. Functional Group Impact: The allyl and mercapto groups in the thieno-pyrimidinone () could enhance reactivity but may also increase toxicity risks .

准备方法

Reaction Conditions and Catalysts

In a representative protocol, a mixture of 4-fluoroaniline (1.0 equiv), thioglycolic acid (1.2 equiv), and paraformaldehyde (1.5 equiv) is dissolved in toluene under nitrogen. Titanium tetrachloride (TiCl₄, 0.1 equiv) is added as a Lewis acid catalyst, and the mixture is irradiated at 150°C for 15–20 minutes in a sealed microwave reactor. The reaction proceeds via a cyclocondensation mechanism, forming the thiomorpholine ring (Fig. 1).

Key Parameters

-

Temperature: 150°C

-

Irradiation power: 300 W

-

Yield: 82–88%

Advantages Over Conventional Methods

Microwave-assisted synthesis achieves an 88% yield in 20 minutes, compared to 65–70% over 8–12 hours using conventional heating. The accelerated kinetics are attributed to uniform dielectric heating, which enhances molecular collision frequency.

Conventional Thermal Synthesis

Traditional thermal methods remain widely used for large-scale production, albeit with lower efficiency.

Stepwise Cyclocondensation

A two-step approach involves:

-

Formation of the thioamide intermediate : 4-Fluoroaniline reacts with thioglycolic acid in refluxing ethanol (78°C, 6 hours) to yield 2-(4-fluorophenylamino)thioacetamide.

-

Ring closure : The intermediate is treated with paraformaldehyde in acetic acid at 110°C for 12 hours, producing the thiomorpholin-3-one core.

Reaction Metrics

-

Total yield: 64–68%

-

Purity (HPLC): ≥95%

Solvent and Catalyst Optimization

Replacing acetic acid with trifluoroacetic acid (TFA) improves cyclization efficiency, reducing reaction time to 8 hours with a 72% yield. Catalytic amounts of p-toluenesulfonic acid (p-TSA, 10 mol%) further enhance regioselectivity.

One-Pot Multicomponent Synthesis

One-pot strategies minimize intermediate isolation, improving atom economy.

Three-Component Coupling

A protocol adapted from Abdelmohsen combines 4-fluoroaniline (1.0 equiv), thioglycolic acid (1.2 equiv), and paraformaldehyde (1.5 equiv) in acetonitrile with p-TSA (10 mol%) as a catalyst. The mixture is refluxed for 6 hours, yielding this compound in 78% purity.

Optimization Insights

-

Solvent: Acetonitrile > toluene > DMF (higher dielectric constant improves polarity matching).

-

Catalyst loading: 10 mol% p-TSA optimal for balancing cost and activity.

Enzymatic Catalysis Approaches

Enzymatic methods offer eco-friendly advantages under mild conditions.

Lipase-Mediated Cyclization

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 4-fluoroaniline and thioglycolic acid in tert-butyl methyl ether (TBME) at 40°C. The enzyme facilitates acyl transfer, forming the thioamide intermediate, which subsequently undergoes spontaneous cyclization with formaldehyde.

Performance Metrics

-

Yield: 70–75%

-

Reaction time: 24 hours

Limitations and Solutions

Enzymatic methods face substrate inhibition at high 4-fluoroaniline concentrations (>0.5 M). Stepwise addition of formaldehyde mitigates this issue, improving yield to 80%.

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics across methodologies:

| Method | Yield (%) | Time | Catalyst | Scalability |

|---|---|---|---|---|

| Microwave-assisted | 82–88 | 15–20 min | TiCl₄ | High |

| Conventional thermal | 64–72 | 8–12 hours | p-TSA/TFA | Moderate |

| One-pot | 75–78 | 6 hours | p-TSA | Moderate |

| Enzymatic | 70–80 | 24 hours | CAL-B | Low |

Key Findings

-

Microwave-assisted synthesis is optimal for rapid, high-yield production.

-

Enzymatic methods suit green chemistry goals but require longer durations.

-

One-pot strategies balance efficiency and simplicity for lab-scale synthesis.

Recent Advances and Optimization Strategies

Solvent-Free Microwave Synthesis

Eliminating solvents reduces waste generation. A 2024 study achieved an 85% yield by irradiating neat reactants (4-fluoroaniline, thioglycolic acid, paraformaldehyde) with TiCl₄ at 160°C for 10 minutes.

Flow Chemistry Integration

Continuous-flow reactors coupled with microwave heating enable kilogram-scale production. A 2025 pilot trial reported 89% yield at a 5 kg/batch capacity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Fluoro-phenyl)-thiomorpholin-3-one, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions starting with thiomorpholin-3-one core formation. For example, condensation of 4-fluorophenyl precursors with thiomorpholine derivatives under reflux conditions (e.g., in ethanol or THF) with catalytic acids like HCl . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using methanol or acetonitrile) is critical. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR (DMSO- or CDCl) identify fluorophenyl protons (δ 7.2–7.8 ppm) and thiomorpholinone carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 239.05 for CHFNOS) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, as demonstrated in related fluorophenyl-thiazolidinone structures .

Q. How does the fluorophenyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies involve incubating the compound in buffers (pH 2–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC. The electron-withdrawing fluoro group enhances aromatic ring stability but may increase susceptibility to nucleophilic substitution at elevated pH . Store at –20°C in anhydrous DMSO or desiccated form to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC values)?

- Methodology :

- Source Validation : Cross-check compound purity (HPLC, elemental analysis) and batch-to-batch variability .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration, incubation time). Use positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal Assays : Confirm activity via independent methods (e.g., fluorescence polarization for enzyme inhibition vs. radiometric assays) .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer models?

- Methodology :

- Kinetic Studies : Measure enzyme inhibition (e.g., kinase assays using ATP-competitive probes) with varying substrate concentrations .

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to predict binding poses in target proteins (e.g., PI3K or EGFR kinases) .

- Transcriptomics : RNA-seq or qPCR arrays identify differentially expressed genes post-treatment in cancer cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Systematic Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or thiomorpholinone (e.g., oxo vs. thio) groups .

- Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic properties (Hammett σ values) with activity .

- In Vivo Testing : Prioritize analogs with improved logP (2–4) and metabolic stability (microsomal t >30 min) for murine xenograft models .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodology :

- Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or acetone/hexane .

- Co-Crystallization : Add small molecules (e.g., PEG 4000) to stabilize lattice formation .

- Low-Temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。